1-(6-Bromohexyloxy)-4-methoxybenzene
Overview
Description
“1-(6-Bromohexyloxy)-4-methoxybenzene” is a chemical compound with the molecular formula C16H25BRO. It has a molecular weight of 313.28 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a round-bottom flask is charged with the corresponding compound Na–c (1.1 mmol), dry K2CO3 (6.4 mmol, 0.88 g), KI (0.4 mmol, 0.06 g) and 50 mL of dry DMF. Next, methyl 4-(6-bromohexyloxy)benzoate (1.3 mmol, 0.40 g) is added. The reaction mixture is heated to 100 °C for 16 h .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25BrO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15H2 .Physical and Chemical Properties Analysis
This compound has a refractive index of n20/D 1.457 (lit.) and a boiling point of 276 °C (lit.). It has a density of 1.053 g/mL at 25 °C (lit.) .Scientific Research Applications
Environmental Analysis
1-(6-Bromohexyloxy)-4-methoxybenzene, as part of the halogenated methoxybenzenes (anisoles) family, is notable for its presence in the environment, particularly in the marine troposphere. Research by Führer and Ballschmiter (1998) in the Atlantic Ocean revealed a pattern of various halogenated anisoles, including bromo- and chloroanisoles, suggesting a mix of anthropogenic and biogenic origins for these compounds (Führer & Ballschmiter, 1998).
Chemical Synthesis
In the field of chemical synthesis, derivatives of methoxybenzenes like this compound are utilized as precursors in synthesizing complex organic compounds. Shishov et al. (2014) demonstrated the use of similar compounds in the synthesis of bioisosteric colchicine analogues, showcasing the relevance of these compounds in creating biologically active molecules (Shishov et al., 2014).
Electronic and Optical Materials
Research into electronic and optical materials has also incorporated methoxybenzene derivatives. Jin et al. (2016) explored the use of a derivative in polymer solar cells, highlighting the potential of these compounds in improving the performance of photovoltaic devices (Jin et al., 2016). Similarly, Yoon et al. (2010) synthesized novel polymers using a methoxybenzene derivative, which exhibited tunable emission colors, demonstrating their applicability in optoelectronic devices (Yoon et al., 2010).
Catalysis and Reaction Mechanisms
In catalysis, methoxybenzene derivatives are used to study various chemical reactions. Gitkis and Becker (2006) investigated the electrochemical thiocyanation of anisole, a methoxybenzene, which showcased its role in understanding regio- and isomeric-selectivity in organic synthesis (Gitkis & Becker, 2006).
Environmental Chemistry
In environmental chemistry, the interaction of methoxybenzene compounds with ozone has been studied to understand their role as potential air pollutants. Sun et al. (2016) conducted a theoretical study on the gas-phase reaction of methoxybenzene with ozone, providing insights into environmental impacts and atmospheric chemistry (Sun et al., 2016).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. In case of contact with skin or eyes, wash with plenty of water and seek medical advice if irritation persists .
Properties
IUPAC Name |
1-(6-bromohexoxy)-4-methoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO2/c1-15-12-6-8-13(9-7-12)16-11-5-3-2-4-10-14/h6-9H,2-5,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHAMCWRCXLFCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366311 | |
Record name | 1-[(6-Bromohexyl)oxy]-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20744-11-0 | |
Record name | 1-[(6-Bromohexyl)oxy]-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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